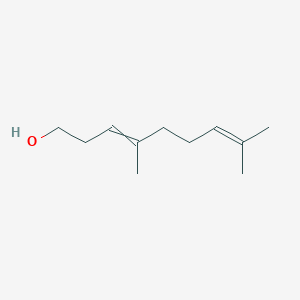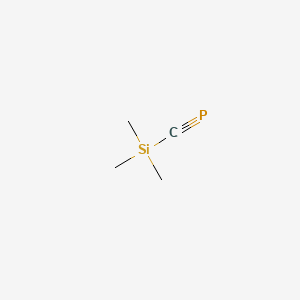![molecular formula C22H26ClN5O5 B14443919 Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate CAS No. 73157-51-4](/img/structure/B14443919.png)
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate is a complex organic compound characterized by its aromatic structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process includes:
Diazotization: The initial step involves the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-acetamido-4-aminobenzene under alkaline conditions to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with butyl 2-methylpropanoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like hydroxide or amines.
Major Products
Oxidation: Formation of carboxylic acids and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated aromatic compounds.
科学的研究の応用
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound’s diazenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- Butyl 2-[3-acetamido-4-[(2-bromo-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
- Butyl 2-[3-acetamido-4-[(2-fluoro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate
Uniqueness
Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
73157-51-4 |
|---|---|
分子式 |
C22H26ClN5O5 |
分子量 |
475.9 g/mol |
IUPAC名 |
butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate |
InChI |
InChI=1S/C22H26ClN5O5/c1-5-6-11-33-21(30)22(3,4)25-15-7-9-19(20(12-15)24-14(2)29)27-26-18-10-8-16(28(31)32)13-17(18)23/h7-10,12-13,25H,5-6,11H2,1-4H3,(H,24,29) |
InChIキー |
ATNMFDKDZQKKBF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(C)(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)

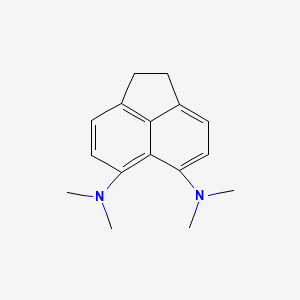
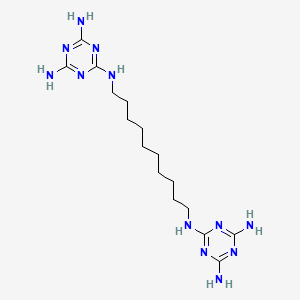

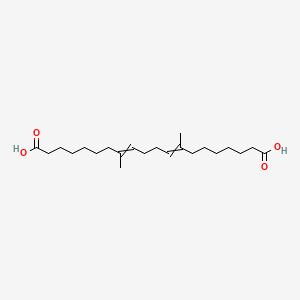
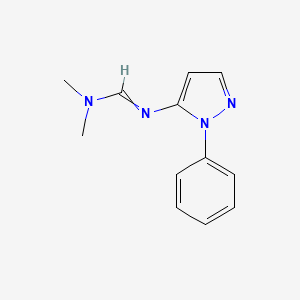
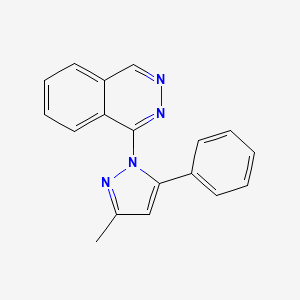
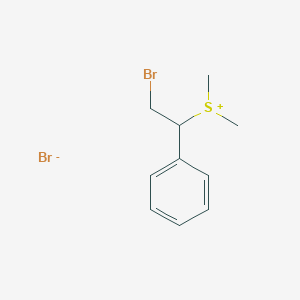

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
